molecular formula C7H4BrClN2 B13734790 4-Amino-5-bromo-2-chlorobenzonitrile

4-Amino-5-bromo-2-chlorobenzonitrile

Cat. No.: B13734790
M. Wt: 231.48 g/mol
InChI Key: RUGHKVZHCYCXNW-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-5-bromo-2-chlorobenzonitrile can be synthesized through a multi-step process. One common method involves the bromination of 4-amino-2-chlorobenzonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-2-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-bromo-2-chlorobenzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, especially those targeting specific enzymes or receptors.

    Materials Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-2-chlorobenzonitrile depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple substituents on the benzene ring allows for diverse interactions with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-bromo-2-chlorobenzonitrile is unique due to the combination of amino, bromo, and chloro substituents, which confer distinct reactivity and versatility. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development and materials science .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

4-amino-5-bromo-2-chlorobenzonitrile

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2

InChI Key

RUGHKVZHCYCXNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)N)Cl)C#N

Origin of Product

United States

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